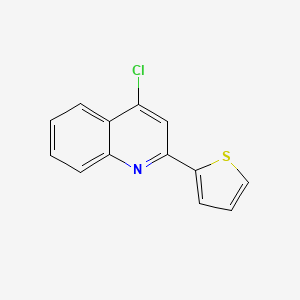

4-Chloro-2-(thiophen-2-yl)quinoline

描述

4-Chloro-2-(thiophen-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The presence of both these moieties in a single molecule imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline typically involves the condensation of 2-chloroquinoline with thiophene derivatives. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a thiophene aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process .

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom undergoes substitution with various nucleophiles under optimized conditions:

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the electron-withdrawing quinoline ring enhancing the electrophilicity of C4 .

Oxidation Reactions

The quinoline nitrogen and thiophene sulfur are susceptible to oxidation:

Quinoline N-Oxidation

-

Reagent : 3-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C → 25°C

-

Product : 4-Chloro-2-(thiophen-2-yl)quinoline N-oxide

Thiophene Ring Oxidation

-

Reagent : H₂O₂/AcOH (1:3), 70°C, 4 h

-

Product : 4-Chloro-2-(thiophene-2-sulfonyl)quinoline

-

Note : Over-oxidation to sulfone occurs without regioselectivity .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Key Finding : Electron-deficient aryl boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) achieve >80% conversion due to enhanced electrophilicity at C4 .

Comparative Reactivity Analysis

Structure-Activity Note : Chlorine at C4 enhances electrophilicity by 1.8× compared to methoxy analogues, enabling room-temperature NAS .

Stability Under Reductive Conditions

-

Hydrogenation : H₂ (1 atm), 10% Pd/C, EtOAc → Partial reduction of thiophene observed at >100°C .

-

Selectivity Challenge : Simultaneous reduction of quinoline (to 1,2,3,4-tetrahydroquinoline) and thiophene occurs under prolonged reaction times .

This reactivity profile establishes this compound as a versatile scaffold for synthesizing bioactive quinolines. The C4 position serves as the primary site for diversification, while the thiophene moiety requires protection during oxidation steps. Recent advances in photocatalytic C–H functionalization (not covered in cited works) could further expand its synthetic utility.

科学研究应用

Chemical Applications

Building Block for Synthesis

- 4-Chloro-2-(thiophen-2-yl)quinoline serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through substitution and functionalization reactions. Common synthetic routes include condensation reactions, where it can react with different nucleophiles to yield diverse products.

Industrial Production

- In industrial settings, this compound is produced using optimized synthetic routes that enhance yield and purity. Techniques such as continuous flow reactors and the use of catalysts are employed to streamline production processes.

Biological Applications

Antimicrobial and Antifungal Activities

- Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

- The compound has shown promising antiproliferative activity against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). Notably, some derivatives have demonstrated IC50 values significantly lower than established anticancer drugs, indicating superior efficacy .

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets related to cell proliferation and apoptosis. Studies suggest that it may inhibit key enzymes or receptors involved in these pathways .

Medicinal Chemistry

Drug Development

- Ongoing research is focused on exploring the therapeutic potential of this compound as a lead compound in drug development. Its structural characteristics make it an attractive candidate for modifications aimed at enhancing biological activity and selectivity against various diseases, including cancer and infectious diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks thiophene moiety | Varies from this compound |

| Thiophene derivatives | Contains thiophene ring | Different applications due to lack of quinoline structure |

| 2-Chloroquinoline | Similar structure without thiophene | Different chemical reactivity |

Industrial Applications

Organic Semiconductors

- The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its incorporation into materials for electronic devices is being investigated due to its potential to improve performance characteristics such as conductivity and stability.

Case Studies

- Antiproliferative Activity Assessment

- Antimicrobial Efficacy

作用机制

The mechanism of action of 4-Chloro-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

相似化合物的比较

2-Chloroquinoline: Lacks the thiophene moiety, resulting in different chemical and biological properties.

4-Chloroquinoline: Similar structure but without the thiophene ring, leading to variations in reactivity and applications.

Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the quinoline structure, resulting in different uses and properties.

Uniqueness: 4-Chloro-2-(thiophen-2-yl)quinoline is unique due to the combination of quinoline and thiophene moieties, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

4-Chloro-2-(thiophen-2-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative, antimicrobial, and antimalarial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a thiophene moiety attached to the quinoline backbone. The structural formula can be represented as:

This unique structure contributes to its diverse biological activities.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating derivatives of quinoline compounds found that certain analogs demonstrated potent activity against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison to Control |

|---|---|---|---|

| This compound | H-460 | 0.55 | 2.5-fold more active |

| HT-29 | 0.33 | 186-fold more active | |

| HepG2 | 1.24 | 1.1-fold more active |

These findings suggest that the compound's structural features may enhance its interaction with cellular targets involved in proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies have suggested that it can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of essential protein synthesis.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium falciparum. A structure–activity relationship study highlighted that compounds similar to this compound exhibited low nanomolar activity against chloroquine-resistant strains of malaria parasites.

Table 2: Antimalarial Efficacy of Quinoline Compounds

| Compound | Strain | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | CQ-resistant Dd2 | 150 | >200 |

| CQ-sensitive | <100 | >200 |

These results indicate that this compound could be a viable candidate for further development as an antimalarial drug.

Case Studies

Several case studies have explored the biological activities of quinoline derivatives, including this compound:

- Antiproliferative Effects : A study reported that derivatives with electron-donating groups at the C-2 position significantly enhanced antiproliferative activity, suggesting modifications could lead to improved efficacy.

- Antimicrobial Screening : In vitro testing against various pathogens revealed that specific substitutions on the quinoline framework could enhance antimicrobial potency, paving the way for new therapeutic agents.

- Antimalarial Development : Research on the mechanism of action demonstrated that quinolines inhibit hematin crystallization in malaria parasites, a critical process for their survival.

常见问题

Q. Basic: What are the most efficient synthetic routes for preparing 4-Chloro-2-(thiophen-2-yl)quinoline?

Methodological Answer:

The synthesis typically involves cyclocondensation or coupling reactions. For example:

- InCl3-promoted cyclization in green media (e.g., ethanol/water) enables the formation of pyrazolyl-substituted quinoline derivatives at 343 K with yields up to 85% .

- Phosphorus oxychloride (POCl3) is used for cyclization of intermediates like quinaldic acid derivatives, followed by esterification with phenolic groups under reflux conditions (353–363 K) .

- KOtBu/THF systems facilitate nucleophilic substitution in dimethylformamide (DMF), as seen in the synthesis of quinolinylquinoline derivatives .

Q. Advanced: How can reaction conditions be optimized to improve yields and purity in quinoline synthesis?

Methodological Answer:

- Temperature control : Reflux at 343–363 K ensures complete cyclization while minimizing side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, whereas green solvents (ethanol/water) reduce environmental impact .

- Catalyst loading : InCl3 (10 mol%) balances reactivity and cost in pyrazolylquinoline synthesis .

- Workup procedures : Recrystallization from chloroform or acetone improves purity, as demonstrated in crystal structure studies .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., δ 6.93 ppm for thiophenyl protons) and compare with analogs .

- IR spectroscopy : Identify carbonyl (ν ~1607 cm⁻¹) and C–Cl (ν ~1159 cm⁻¹) stretches .

- X-ray crystallography : Refine structures using SHELXL (e.g., R factor < 0.05) to resolve bond lengths and dihedral angles (e.g., 68.7° between quinoline and phenyl planes) .

Q. Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) to validate packing motifs .

- DFT calculations : Compare experimental NMR/IR data with theoretical models (e.g., Lee-Yang-Parr correlation energy functional) to detect discrepancies .

- Redundancy checks : Cross-validate using multiple techniques (e.g., elemental analysis, mass spectrometry) .

Q. Basic: How should bioactivity studies be designed for quinoline derivatives?

Methodological Answer:

- Target selection : Prioritize malaria (via Plasmodium falciparum assays) or cancer (via cytotoxicity screens) based on quinoline’s known pharmacophore .

- Dose-response curves : Use IC50 values to assess potency against reference drugs (e.g., chloroquine for antimalarial activity) .

- Structural analogs : Modify substituents (e.g., thiophene, pyrazolyl groups) to explore SAR .

Q. Advanced: What strategies enhance structure-activity relationship (SAR) studies for quinoline-based therapeutics?

Methodological Answer:

- Fragment-based design : Introduce bioisosteres (e.g., trifluoromethyl groups) to improve metabolic stability .

- Co-crystallization : Resolve ligand-target complexes (e.g., with Mycobacterium tuberculosis enzymes) using SHELX-refined structures .

- In silico docking : Validate binding poses with AutoDock or Schrödinger, cross-referenced with experimental IC50 data .

Q. Basic: Which computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using B3LYP/6-31G(d) basis sets .

- Molecular dynamics : Simulate solvent interactions (e.g., chloroform) to assess stability .

- TD-DFT : Predict UV-Vis spectra for comparison with experimental λmax values .

Q. Advanced: How can computational models be validated against experimental data?

Methodological Answer:

- Benchmarking : Compare DFT-derived bond lengths/angles with X-ray data (e.g., C–C bond accuracy ±0.002 Å) .

- Error analysis : Quantify deviations in vibrational frequencies (IR) or chemical shifts (NMR) using root-mean-square error (RMSE) .

- Multivariate regression : Corrogate computational parameters (e.g., solvent polarity) with reaction yields .

Q. Basic: What environmental impact assessments are relevant for quinoline derivatives?

Methodological Answer:

属性

IUPAC Name |

4-chloro-2-thiophen-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSRYYHLLCVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647947 | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-95-7, 332181-86-9 | |

| Record name | 4-Chloro-2-(2-thienyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。